![molecular formula C17H19NO6S B14542683 1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene CAS No. 62022-00-8](/img/structure/B14542683.png)
1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group, a peroxy group, and a sulfonyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene typically involves multiple steps. One common approach is the nitration of a suitable benzene derivative followed by the introduction of the peroxy and sulfonyl groups. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent steps involve the reaction of the nitrobenzene derivative with appropriate reagents to introduce the peroxy and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro and sulfonyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while oxidation of the peroxy group can lead to various oxidized derivatives.
Scientific Research Applications
1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the peroxy group can act as an oxidizing agent. The sulfonyl group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-2-propylbenzene
- 1-Nitro-4-(2-nitro-propenyl)-benzene
- Phenyl-2-nitropropene
Uniqueness
1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both a peroxy and a sulfonyl group on the same molecule is relatively uncommon and provides unique opportunities for chemical transformations and applications.
Properties
CAS No. |
62022-00-8 |
|---|---|
Molecular Formula |
C17H19NO6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-nitro-4-[2-(2-phenylpropan-2-ylperoxy)ethylsulfonyl]benzene |
InChI |
InChI=1S/C17H19NO6S/c1-17(2,14-6-4-3-5-7-14)24-23-12-13-25(21,22)16-10-8-15(9-11-16)18(19)20/h3-11H,12-13H2,1-2H3 |
InChI Key |
BUTQXCZUQFASKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOCCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


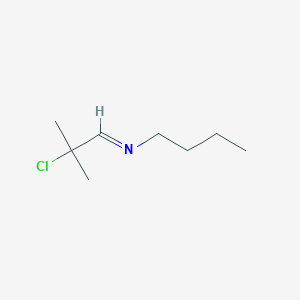
![1-[3-(1-Methylcyclohexyl)-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14542613.png)
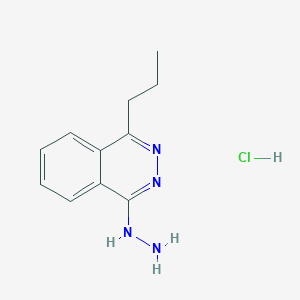
![2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14542626.png)
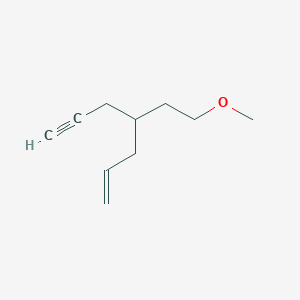
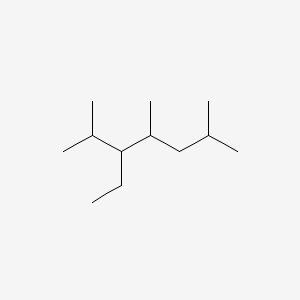
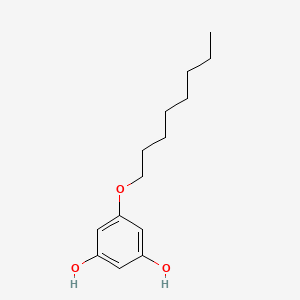
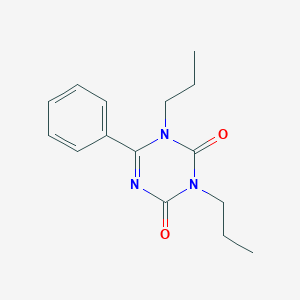
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
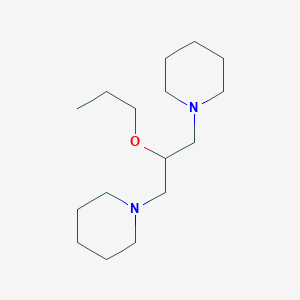
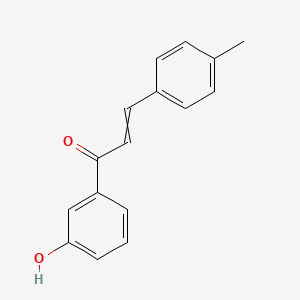
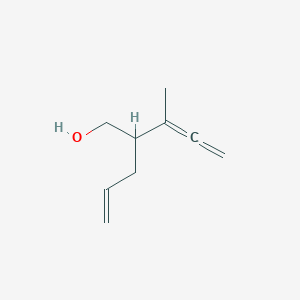
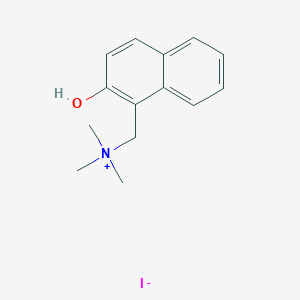
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14542678.png)
